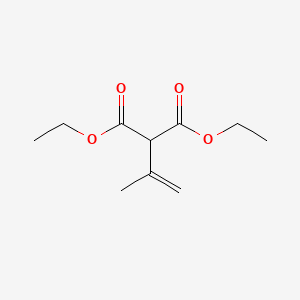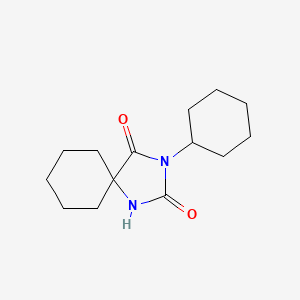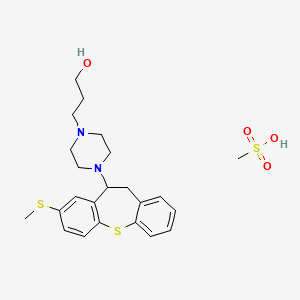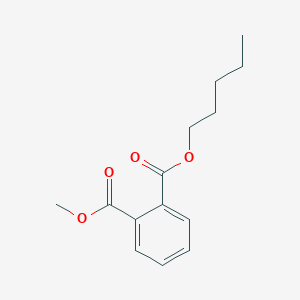
Methyl pentyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl pentyl phthalate can be synthesized through the esterification of phthalic anhydride with pentanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the acid-catalyzed reaction of phthalic anhydride with excess alcohols. The choice of alcohols (pentanol and methanol) determines the specific phthalate ester produced. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl pentyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (pentanol and methanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, pentanol, and methanol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile used, various substituted phthalates.
Wissenschaftliche Forschungsanwendungen
Methyl pentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives
Wirkmechanismus
The mechanism by which methyl pentyl phthalate exerts its effects involves interactions with cellular receptors and enzymes. As a plasticizer, it interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can bind to hormone receptors, potentially disrupting endocrine functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Methyl pentyl phthalate is unique due to its specific ester groups (pentyl and methyl), which confer distinct physical and chemical properties compared to other phthalates. Its specific molecular structure affects its solubility, volatility, and interactions with polymers and biological systems .
Eigenschaften
CAS-Nummer |
34006-79-6 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI-Schlüssel |
LVBQLVTVWRWWMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




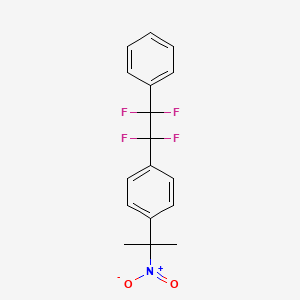

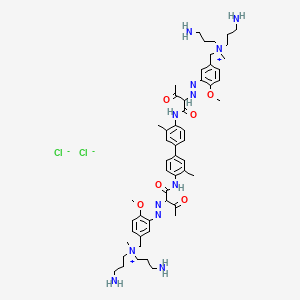
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
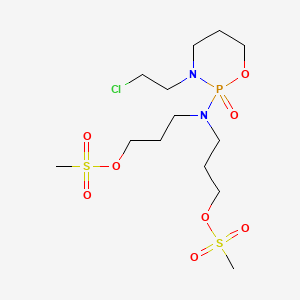
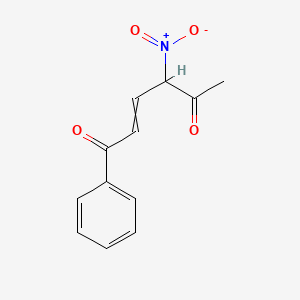
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)

